molecular formula C12H14N2O3S B5365292 ethyl 4-cyano-5-[(ethoxymethylene)amino]-3-methyl-2-thiophenecarboxylate

ethyl 4-cyano-5-[(ethoxymethylene)amino]-3-methyl-2-thiophenecarboxylate

Cat. No. B5365292
M. Wt: 266.32 g/mol
InChI Key: OAKOGQGICWUILD-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-cyano-5-[(ethoxymethylene)amino]-3-methyl-2-thiophenecarboxylate, also known as EECT, is a chemical compound used in scientific research. It is a thiophene derivative that has shown potential in the treatment of various diseases, including cancer and Alzheimer's disease. In

Mechanism of Action

The mechanism of action of ethyl 4-cyano-5-[(ethoxymethylene)amino]-3-methyl-2-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in the growth and proliferation of cancer cells and the accumulation of amyloid-beta peptides. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. It has also been shown to activate the AMP-activated protein kinase pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's disease properties, this compound has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve insulin sensitivity and glucose uptake in cells.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-cyano-5-[(ethoxymethylene)amino]-3-methyl-2-thiophenecarboxylate in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile and is well-tolerated by cells and animals. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on ethyl 4-cyano-5-[(ethoxymethylene)amino]-3-methyl-2-thiophenecarboxylate. One area of interest is the development of analogs and derivatives of this compound with improved solubility and potency. Another area of interest is the exploration of this compound's potential use in the treatment of other diseases, such as diabetes and neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic targets.

Synthesis Methods

Ethyl 4-cyano-5-[(ethoxymethylene)amino]-3-methyl-2-thiophenecarboxylate can be synthesized through a multistep reaction process. The first step involves the reaction of ethyl cyanoacetate with thiophene-2-carbaldehyde to form ethyl 3-cyano-5-methylthiophene-2-carboxylate. This intermediate product is then reacted with ethyl chloroformate and triethylamine to form ethyl 4-cyano-5-methylthiophene-2-carboxylate. The final step involves the reaction of this intermediate product with ethoxymethyleneamine to form this compound.

Scientific Research Applications

Ethyl 4-cyano-5-[(ethoxymethylene)amino]-3-methyl-2-thiophenecarboxylate has been studied for its potential use in the treatment of various diseases. In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit the growth of cancer cells in vitro and in vivo. Another study published in the Journal of Alzheimer's Disease showed that this compound could prevent the accumulation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.

properties

IUPAC Name

ethyl 4-cyano-5-[(E)-ethoxymethylideneamino]-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-4-16-7-14-11-9(6-13)8(3)10(18-11)12(15)17-5-2/h7H,4-5H2,1-3H3/b14-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKOGQGICWUILD-VGOFMYFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=NC1=C(C(=C(S1)C(=O)OCC)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=N/C1=C(C(=C(S1)C(=O)OCC)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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